

# A Technical Guide to **cis-2-(Methylamino)cyclopentanol**: Synthesis, Characterization, and Biological Context

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## Compound of Interest

Compound Name: *cis-2-(Methylamino)cyclopentanol*

Cat. No.: B3251029

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## Abstract

This technical guide provides a comprehensive overview of **cis-2-(Methylamino)cyclopentanol**, a substituted cyclopentanol derivative of interest in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this document focuses on its synthesis, primarily through the N-methylation of **cis-2-aminocyclopentanol**. Detailed experimental protocols, key quantitative data, and the biological significance of structurally related aminocycloalkanols are presented to support further research and development efforts.

## Chemical Identification and Properties

While a specific CAS number for **cis-2-(Methylamino)cyclopentanol** is not readily found in major chemical databases, its systematic IUPAC name is (1R,2S)-2-(methylamino)cyclopentanol-1-ol for a specific enantiomer. The parent compound, **cis-2-aminocyclopentanol**, has the CAS number 57070-95-8. The lack of a dedicated CAS number for the N-methylated derivative suggests it is primarily accessed via synthesis for research purposes.

Table 1: Physicochemical Properties of **cis-2-(Methylamino)cyclopentanol** and Related Compounds

Property	cis-2-(Methylamino)cyclopentanol	cis-2-Aminocyclopentanol
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	C <sub>5</sub> H <sub>11</sub> NO
Molecular Weight	115.17 g/mol	101.15 g/mol
IUPAC Name	(1R,2S)-2-(methylamino)cyclopentanol	(1R,2S)-2-aminocyclopentanol
CAS Number	Not Available	57070-95-8
Predicted pKa	10.5 ± 0.2	9.8 ± 0.2
Predicted LogP	0.4 ± 0.3	0.1 ± 0.3

Note: Predicted values are computationally generated and should be confirmed experimentally.

## Synthesis and Experimental Protocols

The most direct synthetic route to **cis-2-(Methylamino)cyclopentanol** is the N-methylation of the readily available precursor, cis-2-aminocyclopentanol. Several methods for N-methylation of primary amines can be employed.

### Reductive Amination of cis-2-Aminocyclopentanol

A common and effective method for mono-N-methylation is reductive amination. This typically involves the reaction of the primary amine with formaldehyde to form an intermediate imine or amina, which is then reduced in situ.

Experimental Protocol:

- **Reaction Setup:** To a solution of cis-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 eq).
- **Formation of Intermediate:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine/amina intermediate.

- Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) (1.5 eq), portion-wise.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
- Extraction: Basify the aqueous residue with a suitable base (e.g.,  $\text{NaOH}$ ) to a  $\text{pH} > 12$  and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Dry the combined organic extracts over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **cis-2-(Methylamino)cyclopentanol**.

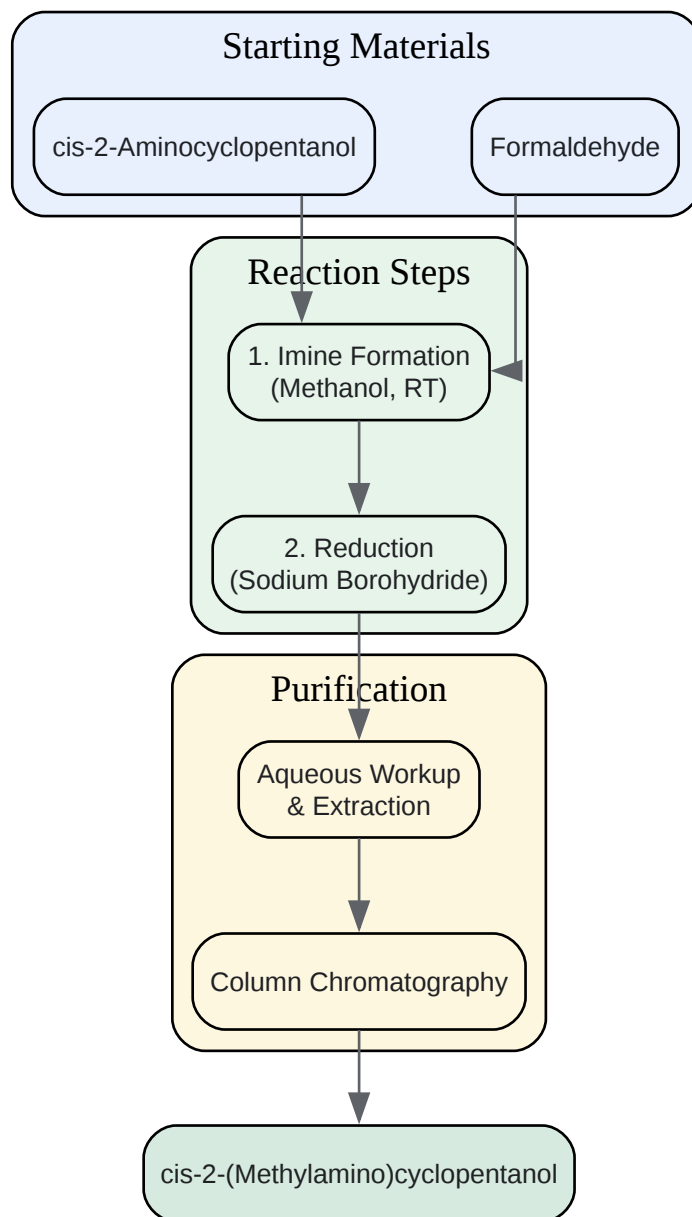
## N-methylation using Methyl Iodide

Direct alkylation with a methylating agent like methyl iodide can also be employed, though this method may yield a mixture of mono- and di-methylated products.

### Experimental Protocol:

- Reaction Setup: Dissolve cis-2-aminocyclopentanol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Base Addition: Add a non-nucleophilic base, such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
- Methylation: Add methyl iodide ( $\text{CH}_3\text{I}$ ) (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
- Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an appropriate organic solvent.
- Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to separate the desired mono-methylated product from starting material and the di-methylated byproduct.

Diagram 1: Synthetic Workflow for **cis-2-(Methylamino)cyclopentanol** via Reductive Amination



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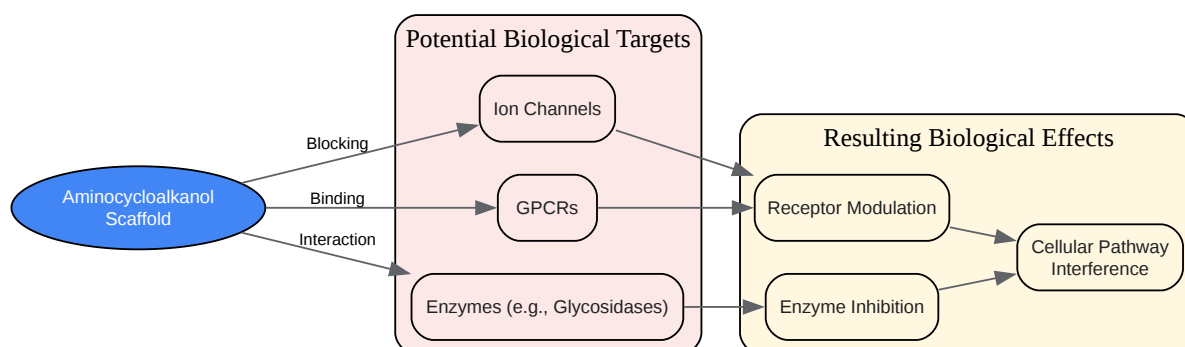
Caption: Synthetic workflow for **cis-2-(Methylamino)cyclopentanol**.

## Biological Activity and Signaling Pathways of Related Compounds

While there is a lack of specific biological data for **cis-2-(Methylamino)cyclopentanol**, the aminocycloalkanol scaffold is a key structural motif in various biologically active molecules. These compounds are often explored as scaffolds in drug discovery due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations.

- **Enzyme Inhibition:** Aminocyclopentanol derivatives have been synthesized as mimics of sugars and have shown inhibitory activity against glycosidases.
- **Receptor Binding:** The cyclopentane ring serves as a scaffold to position amino and hydroxyl groups that can interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.
- **Antiviral and Anticancer Agents:** Various substituted aminocyclopentanols have been investigated for their potential as antiviral (e.g., against influenza virus) and anticancer agents. The introduction of the N-methyl group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, which are critical parameters for drug development.

Diagram 2: Potential Biological Interactions of Aminocycloalkanol Scaffolds



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Caption: Potential interactions of aminocycloalkanol scaffolds.

## Conclusion

**cis-2-(Methylamino)cyclopentanol** represents a valuable, albeit understudied, chemical entity for medicinal chemistry and drug discovery. Its synthesis from cis-2-aminocyclopentanol is straightforward, allowing for its accessibility in research settings. The structural similarity of its aminocycloalkanol core to known bioactive molecules suggests its potential for development into novel therapeutic agents. Further investigation into its biological activities is warranted to fully explore its therapeutic potential. This guide provides the foundational chemical information and protocols to facilitate such future research.

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